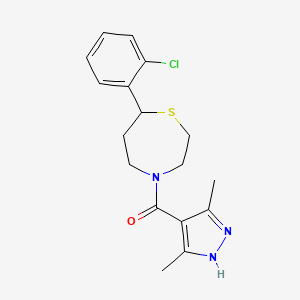
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing factor type 1 (CRF1) receptor. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of anxiety and depression.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research into the metabolism of methadone, a compound with a distinct structure but relevant in the context of studying pharmacokinetics and drug interactions, highlights the complexity of drug metabolism. The study by R. Dinis-Oliveira (2016) examines methadone's major and minor metabolites and its pharmacokinetic drug interactions, emphasizing the variability in individual responses due to metabolic pathways, notably involving cytochrome P450 enzymes (Dinis-Oliveira, 2016).
Antifungal and Antimicrobial Applications
The review by Y. Kaddouri et al. (2022) on small molecules against Fusarium oxysporum highlights the significance of structural activity relationships in designing compounds with antifungal properties. This research underscores the importance of chemical structure in the biological activity against pathogens, potentially relevant for compounds like “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” (Kaddouri et al., 2022).
Anticancer Properties
Studies on compounds with anticancer properties, such as chrysophanol and its effects on malignant optic nerve meningioma cell lines, provide insight into how structurally complex molecules can induce apoptosis, affect mitochondrial membrane potential, and interact with signaling pathways. This area of research, exemplified by the study of C. Zeng et al. (2019), is crucial for understanding how novel compounds might be designed or utilized for cancer therapy (Zeng et al., 2019).
Synthesis and Bioevaluation
The synthesis and bioevaluation of novel pyrazole derivatives, as reviewed by Sheetal et al. (2018), demonstrate the ongoing interest in developing compounds with diverse biological activities, including antimicrobial and anticancer properties. This review outlines various synthetic approaches and highlights the pharmacological potential of pyrazole derivatives, suggesting a framework for researching compounds with complex structures like “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” (Sheetal et al., 2018).
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-11-16(12(2)20-19-11)17(22)21-8-7-15(23-10-9-21)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYSKWRYTVPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

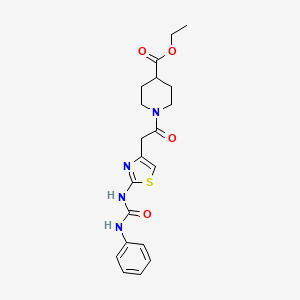
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
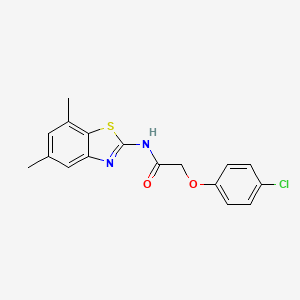
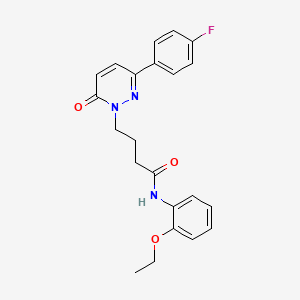
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
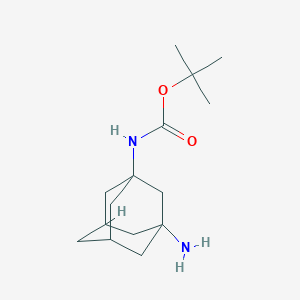
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
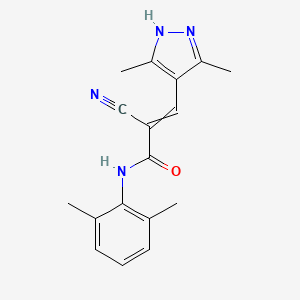
![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)